molecular formula C22H23N3O3 B5041574 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B5041574
M. Wt: 377.4 g/mol
InChI Key: QDSVKURADQHKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted at position 3 with a 2,5-dimethylphenyl group and a propanamide chain at position 2 linked to a 4-methoxyphenyl moiety. Its structural complexity arises from the interplay of aromatic substituents and the amide linkage, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-6-15(2)19(13-14)20-11-12-21(26)25(24-20)16(3)22(27)23-17-7-9-18(28-4)10-8-17/h5-13,16H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSVKURADQHKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring and subsequent functionalization to introduce the dimethylphenyl and methoxyphenyl groups. Common reagents used in these steps include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs.

    Industry: Its unique chemical properties can be utilized in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities References
Target Compound C₂₂H₂₂N₃O₃* ~376 2,5-Dimethylphenyl (pyridazinone), 4-Methoxyphenyl (propanamide) Inferred: Potential anti-inflammatory, antimicrobial (based on analogs)
N-(3,5-Dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₄H₂₇N₃O₄ 421.5 2,5-Dimethylphenyl (pyridazinone), 3,5-Dimethoxyphenyl (acetamide) Research applications; enhanced electronic effects from multiple methoxy groups
2-[5-Acetamido-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethylphenyl)propanamide (J046-0170) C₂₄H₂₆N₄O₃ 418.49 4-Methylphenyl (pyridazinone), 2,4-Dimethylphenyl (propanamide) Not specified; structural focus on methyl substitutions
N-(4-Acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-Fluorophenyl (pyridazinone), 4-Acetylphenyl (acetamide) Fluorine enhances binding affinity; acetyl group improves bioavailability
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide C₁₈H₁₆N₄O₃ 336.3 4-Methoxyphenyl (pyridazinone), Pyridin-4-yl (acetamide) Explored in therapeutic areas (e.g., enzyme inhibition)

*Calculated based on structural analysis.

Structural and Electronic Comparisons

  • Pyridazinone Core Modifications: The target compound’s 2,5-dimethylphenyl substituent increases steric bulk and lipophilicity compared to analogs with 4-fluorophenyl () or 4-methylphenyl () groups. Methyl groups may enhance membrane permeability but reduce solubility .
  • Amide Chain Variations: Propanamide vs. Aryl Group Diversity: The 4-methoxyphenyl group in the target differs from J046-0170’s 2,4-dimethylphenyl group, which may alter steric hindrance and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.